molecular formula C7H16ClNO B6190242 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride CAS No. 2639438-07-4

3-cyclopropyl-2-methoxypropan-1-amine hydrochloride

Cat. No.: B6190242
CAS No.: 2639438-07-4
M. Wt: 165.7
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Description

3-cyclopropyl-2-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15ClNO It is a hydrochloride salt form of 3-cyclopropyl-2-methoxypropan-1-amine, which is characterized by the presence of a cyclopropyl group, a methoxy group, and an amine group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.

    Introduction of the methoxy group: This step involves the methoxylation of an intermediate compound, often using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-cyclopropyl-2-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-2-methoxypropan-1-amine: The parent compound without the hydrochloride salt.

    2-methoxypropan-1-amine: A similar compound lacking the cyclopropyl group.

    Cyclopropylamine: A simpler compound with only the cyclopropyl and amine groups.

Uniqueness

3-cyclopropyl-2-methoxypropan-1-amine hydrochloride is unique due to the combination of its cyclopropyl, methoxy, and amine groups, which confer specific chemical and biological properties

Properties

CAS No.

2639438-07-4

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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